Regiochemical Differentiation: 5-yl vs. 4-yl Substitution and Cholinesterase Selectivity
The 5-yl vs. 4-yl regiochemistry on the dioxoisoindoline core is a critical determinant of cholinesterase target selectivity. In a 2020 study of six structurally related dioxoisoindolines (compounds A–F), compounds with the 5-yl substitution pattern (compounds E and F) preferentially inhibited AChE (Ki = 232 µM and 193 µM, respectively), whereas 4-yl substituted analogs (compounds C and D) exhibited up to fivefold greater selectivity for BuChE over AChE (Ki = 200 µM and 100 µM for BuChE) [1]. Furthermore, a related 5-yl acetamide derivative (CHEMBL433678; N-(2-(2-(1-benzylpiperidin-4-yl)ethyl)-1,3-dioxoisoindolin-5-yl)acetamide) demonstrated a remarkably potent AChE IC50 of 2.80 nM in mouse brain homogenate assays, confirming the 5-yl position's capacity for high-affinity cholinesterase engagement when coupled with appropriate acetamide substitution [2].
| Evidence Dimension | Cholinesterase inhibition selectivity (AChE vs. BuChE) and potency as a function of substitution pattern |
|---|---|
| Target Compound Data | 5-yl dioxoisoindoline framework: AChE Ki = 193–232 µM for compounds E and F (class-level reference); 5-yl acetamide derivative (CHEMBL433678): AChE IC50 = 2.80 nM |
| Comparator Or Baseline | 4-yl dioxoisoindoline framework (compounds C and D): BuChE Ki = 100–200 µM, with 5-fold greater BuChE selectivity over AChE |
| Quantified Difference | Regiochemical switch from 5-yl to 4-yl produces up to 5-fold BuChE/AChE selectivity reversal; the 5-yl position supports nanomolar AChE inhibition in optimized analogs |
| Conditions | In vitro enzyme inhibition assays; AChE from mouse brain homogenate; BuChE and AChE inhibition measured via modified Bonting and Featherstone method |
Why This Matters
For drug discovery programs targeting cholinesterases, the 5-yl substitution pattern provides a structurally validated entry point for developing AChE-selective inhibitors, whereas the 4-yl isomer has been experimentally shown to favor BuChE selectivity—a distinction that directly impacts target indication selection and off-target risk.
- [1] Andrade-Jorge, E. et al. (2020) Inhibitory activity on cholinesterases produced by aryl-phthalimide derivatives: green synthesis, in silico and in vitro evaluation. Medicinal Chemistry Research, 29, 1030-1040. DOI: 10.1007/s00044-020-02543-2 View Source
- [2] BindingDB entry BDBM50004035: CHEMBL433678 (N-(2-(2-(1-benzylpiperidin-4-yl)ethyl)-1,3-dioxoisoindolin-5-yl)acetamide). AChE IC50: 2.80 nM. Curated by ChEMBL. Accessed via BindingDB.org. View Source
